

Check Availability & Pricing

## Minimizing stress in animals during NBI-35965 administration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NBI-35965 |           |
| Cat. No.:            | B1676989  | Get Quote |

## Technical Support Center: NBI-35965 Administration

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing stress in animals during the administration of **NBI-35965**. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful and humane execution of your experiments.

## **Frequently Asked Questions (FAQs)**

Q1: What is **NBI-35965** and what is its mechanism of action?

A1: **NBI-35965** is a selective, orally active, and brain-penetrant antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] It exhibits high binding affinity for CRF1 receptors (Ki of approximately 4 nM) and has no significant affinity for CRF2 receptors.[3][4] By blocking the CRF1 receptor, **NBI-35965** inhibits the signaling cascade initiated by corticotropin-releasing factor (CRF), a key mediator of the stress response. This action attenuates the release of adrenocorticotropic hormone (ACTH) and corticosterone, producing anxiolytic effects.[5][6]

Q2: What are the common administration routes for NBI-35965 in animal studies?







A2: **NBI-35965** has been successfully administered in rodents via several routes, including oral (p.o.), subcutaneous (s.c.), intravenous (i.v.), and intracerebroventricular (i.c.v.) injections.[3][4] [7] The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.

Q3: How can I prepare NBI-35965 for administration?

A3: **NBI-35965** hydrochloride is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[1] [6] For oral gavage in mice, a common vehicle is 5% D-mannitol in water.[8] For other routes or species, various formulations can be used. Common injection formulations include dissolving the compound in a vehicle system such as DMSO and saline, often with surfactants like Tween 80 or solubilizing agents like PEG300.[8] It is crucial to ensure the final solution is homogenous and the concentration of solvents like DMSO is well-tolerated by the animals.

Q4: What are the general principles for minimizing stress during drug administration?

A4: To minimize stress, it is essential to properly acclimate animals to the facility and handling procedures before the experiment begins.[9] Handling should be gentle and consistent. For procedures like oral gavage, using refined techniques such as flexible plastic feeding tubes and precoating the gavage needle with a sucrose solution can significantly reduce stress and improve animal cooperation.[1][10][11][12] For injections, using the appropriate needle size, administering the substance at a steady rate, and ensuring the solution is at body temperature can minimize discomfort.[3][13]

# Troubleshooting Guides Troubleshooting NBI-35965 Formulation and Administration

## Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                                                            | Possible Cause                                                                                                                                  | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                             |
|--------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Precipitation of NBI-35965 in solution                                                           | - Low solubility in the chosen<br>vehicle Temperature<br>changes affecting solubility.                                                          | - Ensure the vehicle is appropriate for NBI-35965. For aqueous solutions, check the pH Consider using a cosolvent system (e.g., DMSO, PEG300) for less soluble forms.[8] - Gently warm the solution or use sonication to aid dissolution, but be mindful of compound stability Prepare solutions fresh on the day of use to minimize precipitation over time.[14] |
| Inconsistent behavioral or physiological results                                                 | - Inaccurate dosing due to inhomogeneous solution Stress from the administration procedure confounding the results Degradation of the compound. | - Vortex the solution immediately before each administration to ensure a uniform suspension Implement stress-reducing handling and administration techniques (see protocols below).[9] - Store stock solutions appropriately (e.g., aliquoted at -20°C or -80°C) and avoid repeated freezethaw cycles.[8][14] Prepare working solutions fresh.[14]                |
| Animal shows signs of distress post-administration (e.g., lethargy, ruffled fur, reduced intake) | - Adverse reaction to the compound High concentration of vehicle (e.g., DMSO) Procedural stress.                                                | - Monitor the animal closely. If signs are severe, consult with a veterinarian Consider a dose-response study to find the optimal therapeutic window with minimal side effects Reduce the concentration of potentially irritating vehicles Further refine handling and                                                                                            |



Check Availability & Pricing

administration techniques to minimize stress.

## **Troubleshooting Common Administration Procedures**

## Troubleshooting & Optimization

Check Availability & Pricing

| Procedure   | Issue                                                             | Possible Cause                                                                                                                                                                                                                                                                           | Troubleshooting<br>Steps                                                                                                                                                                                                                                                                                                                                                         |
|-------------|-------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Oral Gavage | Animal struggles excessively; resistance during needle insertion. | - Improper restraint<br>Incorrect angle of<br>needle insertion<br>Animal is highly<br>stressed.                                                                                                                                                                                          | - Ensure a firm but gentle scruff that allows the head and body to be in a straight line.[9] - Insert the gavage needle along the roof of the mouth towards the back of the throat, allowing the animal to swallow the needle.[9] - Habituate the animal to handling prior to the procedure Pre-coat the gavage needle with a 10% sucrose solution to pacify the animal.[11][12] |
|             |                                                                   | - IMMEDIATELY STOP the procedure Gently tilt the animal's head down to allow fluid to drain.[9] - Closely monitor for any signs of respiratory distress. If observed, humanely euthanize the animal Review and refine your gavage technique to ensure proper placement in the esophagus. |                                                                                                                                                                                                                                                                                                                                                                                  |



| Subcutaneous<br>Injection                   | Leakage of substance from the injection site.            | - Needle was not inserted deep enough Injection volume was too large for the site Needle was withdrawn too quickly.                                                                                                | - Ensure the needle fully penetrates the "tent" of skin If administering a large volume, consider splitting the dose into multiple injection sites.  [15] - After injection, pause for a moment before withdrawing the needle and apply gentle pressure to the site. |
|---------------------------------------------|----------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Hematoma or bruising at the injection site. | - Damage to a small<br>blood vessel during<br>injection. | - This is usually self-<br>limiting. Apply gentle<br>pressure after<br>injection Ensure the<br>needle is sharp (use a<br>new needle for each<br>animal) and the<br>injection is smooth<br>and not forceful.[3][13] |                                                                                                                                                                                                                                                                      |

### **Data Presentation**

## **Table 1: NBI-35965 Dosing and Administration in Rodent Models**



| Species/S<br>train          | Administra<br>tion Route | Dose<br>Range         | Vehicle                       | Experime<br>ntal Model       | Observed<br>Effect                                                                              | Reference |
|-----------------------------|--------------------------|-----------------------|-------------------------------|------------------------------|-------------------------------------------------------------------------------------------------|-----------|
| Rat (Long-<br>Evans)        | Oral (p.o.)              | 1, 3, 10, 30<br>mg/kg | Not<br>specified              | Visceral<br>hyperalgesi<br>a | Dose-<br>dependent<br>inhibition of<br>stress-<br>induced<br>responses.                         | [3][4]    |
| Rat (Long-<br>Evans)        | Subcutane<br>ous (s.c.)  | 10, 20<br>mg/kg       | Not<br>specified              | Visceral<br>hyperalgesi<br>a | Blocked CRF- induced shortening of colonic transit time and reduced stress- induced defecation. | [3][4]    |
| Rat<br>(Sprague-<br>Dawley) | Intravenou<br>s (i.v.)   | 5, 10<br>mg/kg        | Not<br>specified              | Colorectal<br>distension     | Prevented activation of locus coeruleus neurons.                                                | [7]       |
| Mouse<br>(CD-1)             | Oral (p.o.)              | 20 mg/kg              | 5% D-<br>mannitol in<br>water | Restraint<br>stress          | Reduced<br>stress-<br>induced<br>ACTH<br>production.                                            | [8]       |

Table 2: Pharmacokinetic Parameters of NBI-35965 in Rats



| Parameter                                         | Value        | Administration |
|---------------------------------------------------|--------------|----------------|
| Oral Bioavailability                              | 34%          | 10 mg/kg       |
| Tmax (Time to max plasma concentration)           | 1 hour       | 10 mg/kg, p.o. |
| Cmax (Max plasma concentration)                   | 560 ng/mL    | 10 mg/kg, p.o. |
| Max Brain Concentration                           | 700 ng/g     | 10 mg/kg, p.o. |
| Volume of Distribution                            | 17.8 L/kg    | 10 mg/kg       |
| Plasma Clearance                                  | 17 mL/min/kg | 10 mg/kg       |
| Half-life                                         | 12 hours     | 10 mg/kg       |
| Data from Neurocrine Biosciences presentation.[5] |              |                |

# Experimental Protocols Protocol 1: Oral Gavage Administration of NBI-35965 in Mice

- 1. Materials:
- NBI-35965 hydrochloride
- Vehicle (e.g., 5% D-mannitol in sterile water, or 0.5% carboxymethylcellulose sodium in water)[8]
- Sterile syringes (1 mL)
- Flexible plastic gavage needles (e.g., 20-22 gauge for adult mice)
- 10% sucrose solution (optional, for needle coating)
- Analytical balance



Vortex mixer

#### 2. Procedure:

- Animal Acclimation: Acclimate mice to the housing facility for at least one week and handle them daily for several days leading up to the experiment to reduce handling stress.
- Solution Preparation:
  - Calculate the required amount of NBI-35965 and vehicle based on the desired dose and the number of animals.
  - Weigh the NBI-35965 powder accurately.
  - Prepare the vehicle solution. If using a suspension agent like CMC-Na, ensure it is fully dissolved.
  - Add the NBI-35965 powder to the vehicle and vortex thoroughly to create a homogenous suspension. Prepare this solution fresh daily.

#### Dosing:

- Weigh each mouse to calculate the precise volume to be administered (typically 5-10 mL/kg body weight).
- Draw the calculated volume into the syringe.
- (Optional) Dip the tip of the gavage needle into the 10% sucrose solution.[11][12]
- Gently restrain the mouse by scruffing the neck to immobilize the head, ensuring the body is in a straight line.
- Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth. The mouse will often swallow, facilitating passage into the esophagus.
- If any resistance is met, do not force the needle. Withdraw and re-attempt.



- Once the needle is at the correct depth (pre-measured from the mouth to the last rib), slowly administer the solution.
- Gently withdraw the needle.
- Post-Administration Monitoring:
  - Return the mouse to its home cage and monitor for at least 15-30 minutes for any adverse reactions, such as respiratory distress.

## Protocol 2: Subcutaneous Injection of NBI-35965 in Rats

- 1. Materials:
- NBI-35965 hydrochloride
- Sterile vehicle (e.g., sterile saline, or a solution containing DMSO/PEG300/Tween 80 for less soluble forms)[8]
- Sterile syringes (1 mL or 3 mL)
- Sterile needles (e.g., 25-27 gauge)
- Analytical balance
- Vortex mixer
- 2. Procedure:
- Animal Acclimation: Acclimate rats to the housing facility and handling for at least a week prior to the study.
- Solution Preparation:
  - Prepare the NBI-35965 solution under sterile conditions. If using co-solvents, add them in the correct order and vortex well between each addition to ensure complete dissolution.
  - Warm the solution to body temperature before injection to reduce discomfort.[13]



#### Dosing:

- Weigh each rat to determine the injection volume (typically 1-2 mL/kg).
- Use a new sterile needle and syringe for each animal.[3][13]
- Gently restrain the rat. The loose skin over the back of the neck and shoulders is a common injection site.
- · Lift the skin to form a "tent".
- Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
- Aspirate by pulling back slightly on the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and inject in a different location.
- Inject the solution at a steady rate.
- Withdraw the needle and apply gentle pressure to the site.
- Post-Administration Monitoring:
  - Return the rat to its home cage and monitor for any signs of pain, distress, or local reactions at the injection site.

## **Mandatory Visualizations**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. staff.flinders.edu.au [staff.flinders.edu.au]
- 3. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 4. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stressinduced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. rndsystems.com [rndsystems.com]







- 7. The CRF(1) receptor antagonist, NBI-35965, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
- 9. benchchem.com [benchchem.com]
- 10. Refinement of oral gavage Norecopa Wiki [wiki.norecopa.no]
- 11. researchgate.net [researchgate.net]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subcutaneous Injection in the Rat Research Animal Training [researchanimaltraining.com]
- 14. benchchem.com [benchchem.com]
- 15. research.vt.edu [research.vt.edu]
- To cite this document: BenchChem. [Minimizing stress in animals during NBI-35965 administration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676989#minimizing-stress-in-animals-during-nbi-35965-administration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com